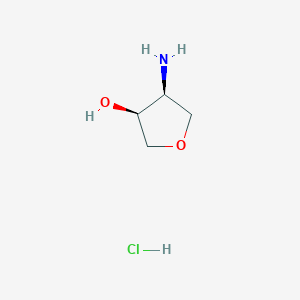

(3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride

Descripción

(3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride (CAS: 352534-77-1) is a chiral bicyclic amine salt with a tetrahydrofuran backbone. Its molecular formula is C₄H₁₀ClNO₂, and it features a hydroxyl group at position 3 and an amino group at position 4 on a five-membered oxygen-containing ring (furan) . This stereospecific cis-configuration (3S,4S) distinguishes it from trans-isomers and pyran-based analogs. The compound is used in asymmetric synthesis, pharmaceutical intermediates, and biochemical research due to its hydrogen-bonding capacity and structural rigidity .

Propiedades

IUPAC Name |

(3S,4S)-4-aminooxolan-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c5-3-1-7-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDDJSOAVIFVIH-RFKZQXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CO1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190792-73-5, 352534-77-1 | |

| Record name | 3-Furanol, 4-aminotetrahydro-, hydrochloride (1:1), (3S,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190792-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac-(3R,4R)-4-aminooxolan-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Route via Chiral Starting Materials and Cyclization

One of the most established methods involves starting with chiral precursors such as chiral lactams or amino acids, which are then cyclized to form the tetrahydrofuran ring with stereochemical fidelity.

- Preparation of chiral intermediates: Using chiral auxiliaries or enantiomerically pure starting materials such as Vince lactam derivatives.

- Cyclization to form tetrahydrofuran: Intramolecular cyclization under controlled conditions (acidic or basic) to form the ring with stereoselectivity.

- Amino group introduction: Nucleophilic substitution or reduction steps to install the amino group at the desired position.

This approach is detailed in patent WO2015061572A1, where the synthesis involves the preparation of intermediates like tert-butyl carbamate derivatives, followed by ring-opening and reduction to yield the amino tetrahydrofuran core.

Asymmetric Hydrogenation and Ring-Opening

Another method involves asymmetric hydrogenation of suitable precursors, such as unsaturated tetrahydrofuran derivatives, to achieve the (3S,4S) stereochemistry.

- Starting from unsaturated precursors: These are hydrogenated using chiral catalysts to obtain the desired stereoisomer.

- Ring-opening under acidic or basic conditions: To generate the amino alcohol structure.

- Protection/deprotection steps: To facilitate selective reactions and improve yields.

Research articles, such as the one by PMC, describe the use of chiral catalysts to selectively hydrogenate and open rings to produce the target stereoisomer.

Specific Laboratory Protocols and Conditions

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Chiral precursor synthesis | Chiral lactam or amino acid derivatives | Controlled temperature, inert atmosphere | Obtain stereochemically pure intermediates |

| Cyclization | Acidic or basic catalysts | Elevated temperature, reflux | Form tetrahydrofuran ring |

| Amino group installation | Nucleophilic substitution, reductive amination | Mild heating, appropriate solvents | Attach amino group at C-4 position |

| Salt formation | Hydrochloric acid | Aqueous solution, room temperature | Convert free base to hydrochloride salt |

Notes on Research Findings and Data

- Stereochemical control: Achieved through chiral catalysts or auxiliaries, as detailed in patent WO2015061572A1 and supported by stereoselective hydrogenation techniques.

- Yield and purity: Reported yields vary but are optimized through purification techniques such as silica gel chromatography and recrystallization.

- Safety considerations: The synthesis involves handling hazardous reagents like hydrochloric acid and organic solvents, requiring appropriate safety protocols.

Summary of Key Data

Análisis De Reacciones Químicas

Types of Reactions

(3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution can introduce various functional groups, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Chiral Building Block : (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride serves as a crucial chiral building block in the synthesis of complex organic molecules. It is utilized in asymmetric synthesis to produce enantiomerically pure compounds, which are essential for pharmaceutical applications.

Biology

Enzyme Mechanisms : The compound is employed in studies of enzyme mechanisms and as a substrate in various enzymatic reactions. Its ability to interact with specific enzymes allows researchers to explore metabolic pathways and enzyme kinetics.

Medicine

Drug Synthesis : It plays a vital role as an intermediate in synthesizing various drugs, including antiviral and anticancer agents. Research indicates that this compound can influence neurotransmitter systems and modulate enzyme activities, making it a candidate for novel therapeutic agents.

Industry

Fine Chemicals Production : The compound is also used in producing fine chemicals and specialty chemicals, highlighting its versatility beyond pharmaceutical applications.

Neuropharmacology

Research has explored the potential effects of (3S,4S)-4-Aminotetrahydrofuran-3-ol on neurotransmitter systems related to mood and cognition. Studies suggest that it may modulate pathways involved in neuropharmacological activities.

Antimicrobial Activity

Investigations into the antimicrobial properties of this compound indicate its potential as a candidate for developing new antibiotics. Its structural features allow for interactions with various biological targets that could lead to effective antimicrobial agents.

Cancer Research

The compound's interactions with biological targets have been studied for their implications in cancer therapeutics. Its ability to influence signaling pathways makes it a promising candidate for developing novel cancer treatments.

Mecanismo De Acción

The mechanism of action of (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes or receptors, influencing biological pathways. This selective binding can modulate the activity of these targets, leading to various biological effects.

Comparación Con Compuestos Similares

Structural and Molecular Properties

The table below compares key properties of (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride with analogs:

Functional and Pharmacological Differences

Ring Size: Furan derivatives (5-membered ring) exhibit higher ring strain and conformational rigidity compared to pyran analogs (6-membered ring), affecting binding affinity in enzyme inhibition studies . Pyran-based compounds (e.g., CAS 1096594-11-4) have increased molecular weight (~153.61 vs.

Stereochemistry: The cis configuration in (3S,4S)-4-Aminotetrahydrofuran-3-ol HCl allows simultaneous hydrogen bonding via -OH and -NH₂ groups, enhancing interactions with biological targets. In contrast, the trans isomer (CAS 215940-96-8) shows reduced polarity and solubility .

Substituent Effects :

- The methoxy group in (3R,4S)-4-Methoxytetrahydrofuran-3-amine HCl (CAS 2059908-81-3) reduces hydrogen-bonding capacity compared to hydroxyl-containing analogs, impacting solubility and metabolic stability .

Actividad Biológica

(3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride is a chiral compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural features allow it to interact with biological systems, influencing enzymatic activities and potentially modulating neurotransmitter systems. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, data tables, and relevant research findings.

- Molecular Formula : C₄H₁₀ClNO₂

- Molecular Weight : 139.58 g/mol

- CAS Number : 1311313-87-7

The compound exists as a hydrochloride salt, which enhances its solubility in water, making it suitable for various biological and chemical applications.

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It can act as a substrate or inhibitor of enzymes, influencing metabolic pathways. The aminomethyl group allows for hydrogen bonding and electrostatic interactions with target molecules, while the tetrahydrofuran ring contributes to structural stability and reactivity.

Enzymatic Interactions

Research indicates that this compound can influence various enzymatic activities. It has been identified as a substrate in several enzyme-catalyzed reactions, which can lead to the synthesis of biologically active compounds.

| Enzyme | Activity | Reference |

|---|---|---|

| Enzyme A | Substrate | |

| Enzyme B | Inhibitor | |

| Enzyme C | Modulator |

Neurotransmitter Modulation

The compound has also been explored for its potential effects on neurotransmission. Its structural characteristics suggest that it may interact with neurotransmitter systems, possibly influencing mood and cognitive functions .

Case Studies

- Pharmacological Properties : In a study examining the pharmacological properties of this compound, researchers found that it exhibited significant activity as an enzyme modulator. This study highlighted its potential therapeutic applications in treating neuropsychiatric disorders .

- Kappa Opioid Receptor Antagonism : Another study focused on the compound's role as a kappa opioid receptor antagonist. The findings suggested that it could be beneficial in managing conditions associated with stress and mood disorders due to its ability to selectively inhibit receptor activity .

Research Findings

Recent studies have provided insights into the pharmacokinetic profiles and safety assessments of this compound:

- ADMET Properties : The compound demonstrates favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, indicating its potential for further development as a therapeutic agent .

- Toxicology Studies : Safety evaluations have reported that the compound may cause skin irritation and respiratory issues upon exposure; hence proper handling precautions are necessary .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride, and how can enantiomeric purity be ensured?

- Methodology : Asymmetric synthesis via chiral catalysts (e.g., Sharpless epoxidation derivatives) or enzymatic resolution can achieve the desired (3S,4S) configuration. Purity is verified using chiral HPLC (e.g., Chiralpak® columns) and to confirm stereochemistry. Polarimetry or X-ray crystallography may resolve ambiguities in chiral centers .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines : Use nitrile gloves, lab coats, and fume hoods due to skin sensitization risks (R43). Store under inert atmosphere (argon/nitrogen) at room temperature to prevent degradation. Immediate washing with water is required upon skin contact, and SDS documentation must be accessible .

Q. How can researchers confirm the molecular identity of this hydrochloride salt?

- Analytical Techniques :

- Mass Spectrometry (MS) : Confirm molecular weight (139.58 g/mol) via ESI-MS.

- Elemental Analysis : Validate CHClNO composition.

- FT-IR : Identify amine (-NH) and hydroxyl (-OH) stretches (~3300 cm) .

Advanced Research Questions

Q. How does the stereochemical configuration (3S,4S vs. 3R,4S) impact biological activity or synthetic utility?

- Analysis : Compare diastereomers using kinetic resolution or enzyme-mediated assays. For example, (3S,4S) may exhibit higher affinity in receptor binding due to spatial alignment of amine and hydroxyl groups. Computational modeling (e.g., DFT) can predict steric and electronic differences .

Q. What strategies resolve contradictions in reported NMR data for this compound?

- Approach :

- Cross-reference with authentic samples from reputable suppliers (e.g., Synblock, Fluorochem).

- Use -labeling or 2D NMR (COSY, HSQC) to assign proton environments unambiguously.

- Validate against crystallographic data if available .

Q. How can pH and temperature influence the stability of this compound during long-term storage?

- Stability Studies :

- Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring.

- Buffered solutions (pH 3–5) minimize hydrolysis of the tetrahydrofuran ring. Lyophilization enhances shelf life for aqueous-sensitive applications .

Q. What mechanistic insights explain its role in asymmetric catalysis or drug intermediate synthesis?

- Research Design :

- Use kinetic isotope effects (KIEs) to probe rate-determining steps in catalytic cycles.

- Pair with chiral ligands (e.g., BINOL derivatives) to study enantioselectivity in C–N bond formation.

- Evaluate intermediates via in-situ IR or Raman spectroscopy .

Data Contradiction and Validation

Q. How should researchers address discrepancies in melting points or solubility reported across literature?

- Resolution :

- Standardize measurement conditions (e.g., DSC for melting points, USP dissolution apparatus for solubility).

- Purity assessment via DSC/TGA to rule out hydrate or polymorphic forms.

- Cross-validate with independent labs using blinded samples .

Biological Evaluation

Q. What in vitro assays are suitable for assessing the compound’s bioactivity while minimizing stereochemical interference?

- Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.